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Compound of Interest

Compound Name: 2,5-Dihydrofuran

Cat. No.: B041785

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic data for 2,5-
Dihydrofuran (CAS No: 1708-29-8), a heterocyclic organic compound. The following sections
detalil its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
data, along with standardized experimental protocols for data acquisition. This information is
crucial for the identification, characterization, and quality control of 2,5-Dihydrofuran in
research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of
organic compounds. For 2,5-Dihydrofuran, both tH and 3C NMR provide characteristic signals
corresponding to its unique arrangement of protons and carbon atoms.

'H NMR Data

The *H NMR spectrum of 2,5-Dihydrofuran is characterized by two distinct signals in
deuterated chloroform (CDCIs), corresponding to the olefinic and allylic protons.

Table 1: *H NMR Spectroscopic Data for 2,5-Dihydrofuran in CDCI3[1]
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Chemical Shift (8) [ppm] Multiplicity Assighment
~5.89 Singlet (broad) Olefinic Protons (HC=CH)
~4.63 Singlet (broad) Methylene Protons (O-CHz)

13C NMR Data

The proton-decoupled 3C NMR spectrum of 2,5-Dihydrofuran displays two signals,
representing the two chemically distinct carbon environments in the molecule.

Table 2: 13C NMR Spectroscopic Data for 2,5-Dihydrofuran

Chemical Shift (8) [ppm] Assighment
~128 Olefinic Carbons (-CH=CH-)
~72 Methylene Carbons (-O-CHz-)

Note: The availability of an experimental 13C
NMR spectrum for 2,5-Dihydrofuran has been
noted from Tokyo Kasei Kogyo Company, Ltd.

via SpectraBase.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation. The IR spectrum of 2,5-Dihydrofuran shows characteristic
absorption bands for C-H and C-O stretching and bending vibrations.

Table 3: Key IR Absorption Bands for 2,5-Dihydrofuran
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Wavenumber (cm~—?) Vibration Type Functional Group
~3100-3000 C-H Stretch =C-H (alkene)
~3000-2850 C-H Stretch C-H (alkane)

~1650 C=C Stretch Alkene

~1100 C-O Stretch Ether

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a compound, which aids in its identification and structural elucidation. The electron ionization
(El) mass spectrum of 2,5-Dihydrofuran shows a prominent molecular ion peak and

characteristic fragment ions.

Table 4: Mass Spectrometry Data for 2,5-Dihydrofuran[1]

miz Relative Intensity Assighment

70 High [M]* (Molecular lon)
42 High [CsHe]*

41 Base Peak [CsHs]*

39 High [C3H3]*

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data
presented above.

NMR Spectroscopy Protocol

e Sample Preparation: A solution of 2,5-Dihydrofuran is prepared by dissolving approximately
5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCIs). A small amount of
tetramethylsilane (TMS) is added as an internal standard (O ppm). The solution is then

transferred to a 5 mm NMR tube.
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» 'H NMR Acquisition:

o A standard one-dimensional proton NMR spectrum is acquired on a 300 MHz or higher
field NMR spectrometer.

o Typical parameters include a 30° pulse width, a spectral width of 10-12 ppm, an
acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

o Typically, 8 to 16 scans are co-added to achieve a good signal-to-noise ratio.
e 13C NMR Acquisition:
o A proton-decoupled 3C NMR spectrum is acquired on the same instrument.

o Typical parameters include a 30° pulse width, a spectral width of 200-220 ppm, an
acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

o Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024-4096) is
required.

o Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-
corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at
0.00 ppm.

IR Spectroscopy Protocol

o Sample Preparation (Neat Liquid): A drop of neat 2,5-Dihydrofuran is placed between two
potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin liquid film.

o Data Acquisition:

o

A background spectrum of the empty salt plates is recorded.

[e]

The sample is then placed in the spectrometer's sample compartment.

o

The IR spectrum is typically recorded from 4000 to 400 cm~* with a resolution of 4 cm~1.

[¢]

Multiple scans (e.g., 16-32) are averaged to improve the signal-to-noise ratio.
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o Data Processing: The sample spectrum is ratioed against the background spectrum to
produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol

o Sample Introduction: A small amount of 2,5-Dihydrofuran is introduced into the mass
spectrometer via a gas chromatography (GC-MS) system or by direct injection. For GC-MS,
a capillary column suitable for volatile organic compounds is used.

« lonization: Electron lonization (EI) is employed, with a standard electron energy of 70 eV.

o Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) using a
guadrupole or time-of-flight (TOF) mass analyzer.

o Detection: The detector records the abundance of each ion, generating a mass spectrum.

o Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak
and the major fragment ions.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow from sample preparation to structural
elucidation using the spectroscopic techniques described.
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Spectroscopic Analysis Workflow for 2,5-Dihydrofuran
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Caption: Workflow for spectroscopic data acquisition and analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 2.2,5-Dihydrofuran | C4H60 | CID 15570 - PubChem [pubchem.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [Spectroscopic Analysis of 2,5-Dihydrofuran: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b041785#spectroscopic-data-of-2-5-dihydrofuran-nmr-
ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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